molecular formula C9H10F3NO B2369809 (2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol CAS No. 1807914-27-7

(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol

Cat. No. B2369809
CAS RN: 1807914-27-7
M. Wt: 205.18
InChI Key: GFSZBXASMXIZSV-HTQZYQBOSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to create the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Synthetic Studies and Derivatives

Applications in Enantioselective Synthesis

  • Enantioselective Aldol Reactions: This compound plays a role in stereoselective and enantioselective reactions, particularly in the synthesis of other stereochemically complex compounds (Abiko, A., 2003).

Oxidation Studies

Optical Resolutions

Fluorescent Recognition and Sensing

Inhibition Studies

  • Inhibition of Glucocerebroside Synthetase: The compound's derivatives were studied for their inhibitory effect on glucocerebroside synthetase, an enzyme relevant in lipid metabolism (Inokuchi, J., & Radin, N., 1987).

Catalysis Research

  • Catalytic Activity: Derivatives of the compound have been used in catalysis, particularly in enantioselective reactions, demonstrating its utility in synthetic organic chemistry (Vidal‐Ferran, A., Bampos, N., Moyano, A., Pericàs, M. A., Riera, A., & Sanders, J., 1998).

CETP Inhibition

Hydrogen Bonding and Crystal Studies

  • Hydrogen Bonding in Crystals: Studies on hydrogen bonding in crystals of related trifluoromethylated amino alcohols were conducted, contributing to the understanding of molecular interactions and crystallography (Podjed, Nina, & Modec, B., 2022).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound. It could involve new synthetic routes, applications, or theoretical studies .

properties

IUPAC Name

(2R,3R)-3-amino-1,1,1-trifluoro-3-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7-8,14H,13H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSZBXASMXIZSV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Amino-1,1,1-trifluoro-3-phenyl-2-propanol

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